molecular formula C14H12BrNO B1463524 N-Phenyl 4-bromo-3-methylbenzamide CAS No. 1020252-81-6

N-Phenyl 4-bromo-3-methylbenzamide

Cat. No. B1463524
M. Wt: 290.15 g/mol
InChI Key: DITUUIPFJXYABP-UHFFFAOYSA-N
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Description

“N-Phenyl 4-bromo-3-methylbenzamide” is a chemical compound with the molecular formula C14H12BrNO . It has a molecular weight of 290.16 .


Molecular Structure Analysis

The molecular structure of “N-Phenyl 4-bromo-3-methylbenzamide” consists of a benzamide group attached to a phenyl group and a bromo-methyl group . The InChI code for this compound is 1S/C14H12BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) .


Chemical Reactions Analysis

While specific chemical reactions involving “N-Phenyl 4-bromo-3-methylbenzamide” are not available, similar compounds are known to undergo reactions at the benzylic position . For instance, NBS (N-bromosuccinimide) can be used to initiate free radical reactions .


Physical And Chemical Properties Analysis

“N-Phenyl 4-bromo-3-methylbenzamide” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 333.5±35.0 °C at 760 mmHg . The compound has a molar refractivity of 73.3±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Metabolic Studies

Studies on N-methylbenzamides have explored their metabolism, demonstrating the formation of N-(hydroxymethyl) compounds as metabolites, highlighting the metabolic pathways and stability of these compounds under various conditions (Ross et al., 1983). Such research offers insights into how modifications at the benzamide moiety affect metabolic stability and the formation of metabolites.

Photochemical Applications

Research into the photochemical cyclization of benzamide derivatives has led to the synthesis of heterocyclic compounds, demonstrating the utility of benzamides in synthesizing complex organic structures (Kametani et al., 1972). Such findings suggest potential applications in material science and organic synthesis.

Crystal Structure Analysis

The analysis of the crystal structure of benzamide derivatives provides insights into the molecular arrangement and hydrogen bonding patterns, which are crucial for understanding the compound's physical and chemical properties (Nagel et al., 1997). This information can be valuable in the design of new materials and drugs.

Antimicrobial Research

Benzamide derivatives have been evaluated for their antimicrobial properties, with certain compounds showing significant activity against bacterial strains. This indicates the potential for developing new antibacterial agents from benzamide analogs (Ravichandiran et al., 2015).

Optical and Material Science

Investigations into the optical properties and morphology of polymers containing benzamide groups suggest applications in optoelectronic devices. These studies highlight the impact of structural modifications on the materials' optical characteristics and potential utility in electronics and photonics (Hajduk et al., 2010).

Safety And Hazards

The safety data sheet for “N-Phenyl 4-bromo-3-methylbenzamide” suggests that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes . If inhaled, one should move to fresh air .

properties

IUPAC Name

4-bromo-3-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITUUIPFJXYABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674387
Record name 4-Bromo-3-methyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl 4-bromo-3-methylbenzamide

CAS RN

1020252-81-6
Record name 4-Bromo-3-methyl-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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